molecular formula C23H26F3N3O4S B10816614 N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide

N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B10816614
M. Wt: 497.5 g/mol
InChI Key: BAAKEVMQAQOBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26F3N3O4S and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C23H26F3N3O4S. Its structure features a morpholine ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl sulfonyl group, which contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, which are crucial in many physiological processes .
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Antiviral Potential : Compounds with similar structural features have shown promise as antiviral agents, particularly against RNA viruses .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity IC50/EC50 Values Reference
Acetylcholinesterase Inhibition2.14 ± 0.003 μM
Antibacterial (Salmonella)Moderate to Strong
Antiviral ActivityVarious (dependent on structure)
BSA Binding AffinityStrong

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antibacterial activity of synthesized piperidine derivatives found that compounds similar to this compound exhibited significant activity against multiple bacterial strains. The strongest inhibitors were identified with IC50 values below 5 μM .
  • Enzyme Inhibition : Research highlighted that derivatives with the sulfonamide group showed potent inhibition against urease and acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease and certain bacterial infections .
  • Antiviral Activity : In vitro studies indicated that structurally related compounds demonstrated effective inhibition of viral replication in cell lines infected with various viruses, suggesting potential applications in antiviral drug development .

Properties

Molecular Formula

C23H26F3N3O4S

Molecular Weight

497.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H26F3N3O4S/c24-23(25,26)18-4-3-5-19(16-18)34(31,32)29-10-8-17(9-11-29)22(30)27-20-6-1-2-7-21(20)28-12-14-33-15-13-28/h1-7,16-17H,8-15H2,(H,27,30)

InChI Key

BAAKEVMQAQOBRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.